tripropylene glycol diacrylate photopolymerization kinetics and mechanism
tripropylene glycol diacrylate photopolymerization kinetics and mechanism
An In-depth Technical Guide to the Photopolymerization Kinetics and Mechanism of Tripropylene Glycol Diacrylate (TPGDA)
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the photopolymerization of Tripropylene Glycol Diacrylate (TPGDA), a cornerstone monomer in radiation-curing technology. Designed for researchers, scientists, and formulation chemists, this document delves into the fundamental mechanisms, kinetic parameters, and the advanced analytical techniques used to characterize this rapid and efficient polymerization process.
Introduction: The Central Role of TPGDA in Photopolymerization
Tripropylene glycol diacrylate (TPGDA) is a difunctional acrylate monomer widely utilized as a reactive diluent in ultraviolet (UV) and electron beam (EB) curable formulations.[1][2][3] Its prevalence stems from a unique combination of properties:
-
Low Viscosity: The branched alkyl polyether backbone of TPGDA hinders close molecular packing, resulting in low viscosity.[4] This is critical for reducing the viscosity of high-molecular-weight oligomers, improving flow and application properties without the need for volatile organic compounds (VOCs).[2][4]
-
High Reactivity: As a diacrylate, TPGDA possesses two reactive C=C double bonds, enabling it to polymerize rapidly upon exposure to free radicals.[1][4][5] This high reactivity leads to fast cure speeds, a key advantage in many industrial processes.[2][3]
-
Network Formation: Its bifunctional nature allows it to act as a crosslinker, forming a durable three-dimensional polymer network that imparts desirable physical properties like hardness, chemical resistance, and abrasion resistance to the cured material.[4][5][6]
-
Flexibility: The tripropylene glycol chain between the acrylate groups provides a degree of flexibility to the final polymer network, reducing the brittleness often associated with highly crosslinked systems.[4][5]
These attributes make TPGDA an indispensable component in a vast array of applications, including high-performance coatings, printing inks, adhesives, and resins for 3D printing technologies like stereolithography (SLA).[1][3] Understanding the intricacies of its polymerization is paramount to optimizing formulations and achieving desired end-use properties.
The Core Mechanism: A Step-by-Step Analysis of Free-Radical Photopolymerization
The transformation of liquid TPGDA into a solid polymer network is a chain reaction driven by free radicals. This process can be dissected into three fundamental stages: Initiation, Propagation, and Termination.[7]
Initiation: The Spark of the Reaction
Initiation is the process by which reactive free radicals are generated. In photopolymerization, this is achieved by a photoinitiator , a molecule designed to absorb UV light and subsequently decompose into these radical species.[7][8]
There are two primary classes of free-radical photoinitiators:
-
Type I Photoinitiators (Unimolecular Cleavage): These initiators undergo homolytic cleavage (bond breaking) upon absorbing a photon of UV light, directly forming two radical fragments. This process is highly efficient. Common examples include hydroxyacetophenones (HAPs) and phosphine oxides (TPO).[7]
-
Type II Photoinitiators (Bimolecular Abstraction): These initiators, such as benzophenone, absorb UV light to enter an excited state.[7] In this state, they do not cleave themselves but instead abstract a hydrogen atom from a synergist or co-initiator (typically a tertiary amine). This transfer process creates a radical on the co-initiator, which then starts the polymerization.[7][9]
Caption: Photoinitiator mechanisms for generating primary radicals.
Propagation: Building the Polymer Network
Once formed, the primary radical (R•) rapidly attacks the carbon-carbon double bond of a TPGDA acrylate group. This addition reaction consumes the double bond and regenerates a new radical on the monomer unit, which is now the start of a growing polymer chain.[4][10]
This new radical then attacks another TPGDA molecule, and the process repeats in a rapid chain reaction, forming long polymer chains. Because TPGDA has two acrylate groups, the growing radical chain can react with a pendant acrylate group on an already-formed polymer chain or initiate a new chain from its second functional group. This crosslinking is what builds the robust, three-dimensional network structure.[4]
Caption: Propagation and crosslinking in TPGDA polymerization.
Termination: Ending the Chain Growth
The polymerization process does not continue indefinitely. The growth of polymer chains is terminated when two growing radical chains react with each other. For acrylates, termination can occur through two primary pathways:
-
Combination (or Coupling): Two polymer radicals combine to form a single, longer, non-radical polymer chain.[11]
-
Disproportionation: One polymer radical abstracts a hydrogen atom from another, resulting in two separate polymer chains: one with a saturated end and one with an unsaturated end.[12][13]
While combination is often considered a major termination pathway, some studies suggest that for acrylates, disproportionation can be significant, and the dominant mechanism can be influenced by factors like temperature and viscosity.[13][14][15] Radicals can also be terminated by reacting with inhibitors (like oxygen) or through chain transfer to other molecules.
The Kinetics of Polymerization: Controlling the Rate and Extent of Reaction
The kinetics of photopolymerization describes how fast the monomer is converted into polymer. Controlling these kinetics is essential for industrial applications. Several factors critically influence the rate and final conversion of TPGDA.
| Factor | Effect on Polymerization Kinetics | Causality |
| Light Intensity | Higher intensity increases the rate of polymerization and can lead to higher final conversion.[16][17] | Higher photon flux generates more primary radicals per unit time from the photoinitiator, increasing the initiation rate.[18] This can help overcome oxygen inhibition more quickly. |
| Photoinitiator | Type and concentration directly impact the initiation rate and overall cure speed. | The initiator's absorption spectrum must match the lamp's output. Its efficiency in converting photons to radicals (quantum yield) is crucial. Increasing concentration generally boosts the rate, but can lead to surface-only curing if it absorbs too much light.[18][19][20] |
| Temperature | Increasing temperature generally increases the polymerization rate. | Higher temperatures decrease the monomer's viscosity, which increases the mobility of monomer molecules and growing radical chains, enhancing both propagation and termination rates.[19][21][22] |
| Oxygen Inhibition | Oxygen significantly inhibits the reaction, causing an induction period (a delay before polymerization starts) and leaving a tacky, under-cured surface.[23][24][25] | Molecular oxygen is a diradical that readily scavenges initiating and propagating radicals to form stable, less reactive peroxy radicals, which terminate the polymerization chain.[23][25] This effect is most pronounced at the air-resin interface.[23] |
| Viscosity & Gel Effect | As polymerization proceeds, viscosity increases dramatically. This leads to autoacceleration (the "gel effect" or "Trommsdorff effect"). | The increased viscosity severely restricts the mobility of large polymer chains. This slows the termination reaction (which requires two large chains to meet) more than the propagation reaction (which only requires a small monomer to diffuse to a chain). The result is a rapid increase in the net polymerization rate.[26][27] |
Experimental Protocols for Kinetic Analysis
To study and optimize TPGDA photopolymerization, researchers rely on specialized analytical techniques that can monitor the reaction in real-time.
Primary Technique: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is the gold standard for monitoring photopolymerization kinetics due to its high speed and direct measurement of chemical conversion.[21][28]
-
Principle: The technique tracks the disappearance of the acrylate C=C double bond, which has a characteristic absorption peak in the infrared spectrum, typically at 810 cm⁻¹.[21][28] The degree of conversion is calculated by comparing the peak area at any given time to its initial area before curing.[28]
-
Causality of Choice: RT-FTIR is chosen for its ability to capture data on the millisecond timescale, which is essential for studying ultra-fast UV-curing reactions.[18][21] It provides a direct, quantitative measure of functional group conversion, which is a more fundamental metric than the indirect heat flow measurement from DSC.[28]
Step-by-Step Experimental Protocol for RT-FTIR Analysis:
-
Sample Preparation: Prepare a liquid formulation of TPGDA containing a known concentration of photoinitiator (e.g., 1-3 wt%).
-
Film Application: Apply a thin film (typically 10-20 µm) of the formulation onto an IR-transparent substrate (e.g., a BaF₂ or KBr window). For liquid samples, a uniform thickness can be maintained between two windows with a spacer.[19]
-
Baseline Spectrum: Place the sample in the FTIR spectrometer's sample compartment and record an initial IR spectrum before UV exposure. This establishes the initial absorbance of the 810 cm⁻¹ acrylate peak.
-
Initiation of Curing: While continuously collecting IR spectra (in rapid scan mode), expose the sample to a UV light source of a specific intensity and wavelength. The UV source is typically a filtered mercury lamp or an LED positioned to irradiate the sample within the spectrometer.
-
Data Collection: Continue collecting spectra throughout the UV exposure and, if desired, after the light is turned off to monitor for any "dark cure" (post-polymerization).[21]
-
Data Analysis: Integrate the area of the acrylate peak at 810 cm⁻¹ for each spectrum. Calculate the conversion (C) at time (t) using the formula: C(t) = [1 - (Area(t) / Area(0))] * 100%
-
Kinetic Profiles: Plot the conversion versus time to generate the polymerization profile. The rate of polymerization (Rp) can be determined by taking the first derivative of this curve.
Complementary Technique: Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released (exothermic reaction) during polymerization as a function of time.
-
Principle: The rate of heat flow is directly proportional to the rate of polymerization.[26][29] By integrating the heat flow over time, the total heat evolved can be related to the final monomer conversion.
-
Causality of Choice: Photo-DSC is valuable for obtaining thermodynamic data (total heat of polymerization) and is a robust method for comparing the overall reactivity of different formulations.[30][31] However, its time resolution is generally lower than that of RT-FTIR, making it less suitable for extremely fast reactions.[18]
Step-by-Step Experimental Protocol for Photo-DSC Analysis:
-
Sample Preparation: Accurately weigh a small amount of the liquid TPGDA formulation (typically 3-5 mg) into an open aluminum DSC pan.[27]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. The cell is equipped with a quartz window to allow UV light to pass through.
-
Equilibration: Allow the sample to equilibrate at the desired isothermal temperature (e.g., 25°C) under a nitrogen purge to eliminate oxygen inhibition.
-
Initiation and Measurement: Turn on the UV lamp to irradiate the sample with a known intensity. The instrument records the differential heat flow between the sample and reference pans.
-
Data Analysis: The resulting plot shows heat flow versus time. The area under the curve is the total heat of reaction (ΔH_rxn). The conversion at any time can be calculated by dividing the cumulative heat released up to that time by the total theoretical heat of polymerization for the acrylate group. The rate of polymerization is proportional to the heat flow signal.
Caption: Comparative workflows for kinetic analysis of photopolymerization.
Conclusion
The photopolymerization of tripropylene glycol diacrylate is a complex yet elegant process governed by the principles of free-radical chain reactions. Its kinetics are highly sensitive to a range of variables, including light intensity, photoinitiator system, temperature, and the pervasive effects of oxygen inhibition and autoacceleration. A thorough understanding of these factors, enabled by powerful analytical techniques like RT-FTIR and Photo-DSC, is crucial for scientists and researchers. By precisely controlling the reaction mechanism and kinetics, it is possible to tailor the properties of the resulting polymer networks, driving innovation in fields from advanced coatings to additive manufacturing.
References
- Understanding the Chemistry of TPGDA in UV Curing Processes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- An Overview of Oxygen Inhibition in Photocuring. (n.d.). RadTech.
- Photopolymerization Reaction Rates by Reflectance Real Time Infrared Spectroscopy: Application to Stereolithography Resins. (n.d.).
- Spatially Controlled Oxygen Inhibition of Acrylate Photopolymerization as a New Lithography Method for High-Performance Organic Thin-Film Transistors. (2010). Chemistry of Materials. ACS Publications.
- The effect of monomer structure on oxygen inhibition of (meth)acrylates photopolymerization. (n.d.).
- Oxygen inhibition of acrylate photopolymerization. (n.d.). Nokia.com.
- Impact of Oxygen on Photopolymerization Kinetics and Polymer Structure. (2006). Macromolecules. ACS Publications.
- Real-time FTIR-ATR spectroscopy of photopolymerization reactions. (n.d.). Request PDF.
- Real-time FTIR–ATR spectroscopy to study the kinetics of ultrafast photopolymerization reactions induced by monochromatic UV light. (n.d.). Scilit.
- Termination Mechanism of the Radical Polymerization of Acrylates. (n.d.). Request PDF - ResearchGate.
- Termination Mechanism of the Radical Polymerization of Acrylates. (2016). PubMed.
- On the Termination Mechanism in the Radical Polymerization of Acrylates. (2016). PubMed.
- Yang, M. H. (1993). Kinetic studies of photopolymerization using real time FT‐IR spectroscopy. Journal of Applied Polymer Science.
- Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. (n.d.). ACS Publications.
- Review of quantitative and qualitative methods for monitoring photopolymerization reactions. (2023). Polymer Chemistry. RSC Publishing.
- Termination Mechanism of the Radical Polymerization of Acrylates. (n.d.). Semantic Scholar.
- Kinetics of photopolymerization of acrylates studied with a cure monitor and photoDSC. (n.d.).
- A kinetic study of diacrylate photopolymerizations. (n.d.).
- On the Termination Mechanism in the Radical Polymerization of Acrylates. (n.d.). ResearchGate.
- Mechanism of UV induced radical polymerization of photopolymer composition coating. (n.d.). ResearchGate.
- UV Curing: Part Three; Free Radical Photoinitiators. (2016). Polymer Innovation Blog.
- Photoinitiator. (n.d.). Wikipedia.
- Photoinitiator-free Photopolymerization of Acrylates Using Short-Wavelength Excimer UV Radiation. (n.d.). RadTech.
- Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. (n.d.). ResearchGate.
- Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. (1994). Polymer.
- A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization. (2022). Semantic Scholar.
- Kinetics pro fi le of the photopolymerization of triethylene glycol dimethacrylate using Fe 3 O 4. (n.d.). ResearchGate.
- Study on The Emulsion Stability of Tripropylene Glycol Diacrylate in Water. (n.d.).
- The Complete Guide To TPGDA Monomer CAS 42978-66-5. (2022). Longchang Chemical.
- Photopolymerization rate curves of EA/TPGDA with various UV light intensities in the presence of MPM as photoinitiator. (n.d.). ResearchGate.
- Photopolymerization of TPGDA initiated by different photoinitiators. (n.d.). ResearchGate.
- Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties. (n.d.). PMC.
- Panchromatic Type II Photoinitiator for Free Radical Polymerization Based on Thioxanthone Derivative. (2013). Macromolecules. ACS Publications.
- doublemer® tpgda. (2012). tecmos.
- Comparison of Physical Properties of Coatings on Paper Substrate after Curing by UV and Electron Beam. (2024). Progress in Applied Science and Technology.
- Development of an HPLC-PDA-based analytical method for quantifying thiodipropionic acid in vegetable oil. (2026). PMC.
- The structure of tripropyleneglycol diacrylate (TPGDA) (Molecular weight 1⁄4 300). (n.d.). ResearchGate.
- Tripropylene Glycol Diacrylate (TPGDA): High-Performance Crosslinking Agent from Riverland Trading. (n.d.).
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). RSC Publishing.
- An improved sample preparation method for monomer conversion measurement using headspace gas chromatography in emulsion polymerization research. (n.d.). Request PDF - ResearchGate.
Sources
- 1. imim.pl [imim.pl]
- 2. longchangchemical.com [longchangchemical.com]
- 3. Tripropylene Glycol Diacrylate (TPGDA): High-Performance Crosslinking Agent from Riverland Trading [riverlandtrading.com]
- 4. nbinno.com [nbinno.com]
- 5. tecmos.com [tecmos.com]
- 6. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 7. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. radtech.org [radtech.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Termination Mechanism of the Radical Polymerization of Acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On the Termination Mechanism in the Radical Polymerization of Acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. cpsm.kpi.ua [cpsm.kpi.ua]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. utw10945.utweb.utexas.edu [utw10945.utweb.utexas.edu]
- 22. scilit.com [scilit.com]
- 23. radtech.org [radtech.org]
- 24. Oxygen inhibition of acrylate photopolymerization. | Nokia.com [nokia.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. cpsm.kpi.ua [cpsm.kpi.ua]
- 28. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
